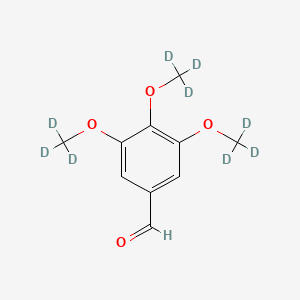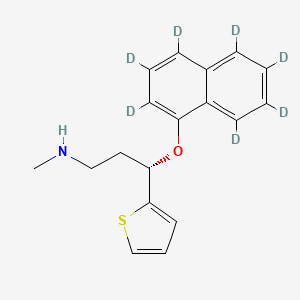
(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis and Antimalarial Activity
The compound under consideration shares structural similarities with a class of compounds studied for their crystal structures and potential biological activities. For instance, the crystal structures of related hemihydrates have been examined, revealing insights into their molecular conformations and intermolecular interactions, which are critical for understanding their activity against diseases such as malaria caused by Plasmodium falciparum (Cunico et al., 2016). These structural analyses are foundational for designing drugs with targeted antimalarial properties.
Synthetic Pathways and Biological Potential
The compound is structurally related to various synthetic pathways and biological evaluations. For example, the synthesis of 3-benzyl-2-hydroxy-7,8-dihydro-6H-quinolin-5-ones from Baylis-Hillman adducts has been explored, highlighting the chemical transformations that yield biologically interesting compounds with potential activities including anti-inflammatory and antimalarial effects (Gowrisankar et al., 2005). These synthetic routes are crucial for developing new therapeutic agents.
Catalytic Hydrogenation for Selective Formation
The compound's structural analogs have been synthesized using diastereoselective hydrogenation over supported metal catalysts, demonstrating selectivity in the formation of specific chiral centers. Such catalytic processes are significant for producing compounds with high purity and potential pharmacological applications (Kwak et al., 2002). This methodological approach aids in the development of drugs with defined stereochemistry, essential for their biological activity.
Opioid Receptor Functional Antagonism
Analogous compounds have been synthesized and evaluated for their opioid receptor functional antagonism, providing insights into their potential therapeutic applications in pain management and addiction treatment. The synthesis of such compounds and their pharmacological evaluation are critical steps in identifying new treatments for opioid-related disorders (Cueva et al., 2009). This research contributes to the understanding of opioid receptor interactions and the development of novel opioid antagonists.
Eigenschaften
IUPAC Name |
benzyl (3S,4aS,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-22(2,15-25)23-20(26)19-12-17-10-6-7-11-18(17)13-24(19)21(27)28-14-16-8-4-3-5-9-16/h3-5,8-9,17-19,25H,6-7,10-15H2,1-2H3,(H,23,26)/t17-,18+,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOZSXWYEUSEFS-OTWHNJEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CC2CCCCC2CN1C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652504 |
Source


|
| Record name | Benzyl (3S,4aS,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]octahydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide | |
CAS RN |
213135-53-6 |
Source


|
| Record name | Benzyl (3S,4aS,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]octahydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-4-amine](/img/structure/B562432.png)











